![molecular formula C14H21NO5S B345258 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine CAS No. 438228-86-5](/img/structure/B345258.png)
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C14H21NO5S . It has an average mass of 315.385 Da and a monoisotopic mass of 315.114044 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group attached to a 2,5-dimethoxyphenyl group and a 2,6-dimethylmorpholine group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H21NO5S and an average mass of 315.385 Da . Additional physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Wirkmechanismus
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the inhibition of chloride channels by binding to a conserved lysine residue in the channel pore. This results in the prevention of chloride ion transport across the membrane. This compound has also been shown to inhibit the activity of other ion channels and transporters, including the anion exchanger and the Na+/H+ exchanger.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the specific application. Inhibition of chloride channels by this compound can lead to changes in cell volume regulation, ion homeostasis, and fluid secretion. This compound has also been shown to inhibit the transport of bicarbonate, which can affect acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its specificity for chloride channels. This allows for the selective inhibition of these channels, without affecting other ion channels or transporters. However, this compound has limitations in terms of its potency and specificity for different chloride channels. Additionally, this compound has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
Zukünftige Richtungen
For the use of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in scientific research include the development of more potent and specific inhibitors, investigation of its role in regulating other ion channels and transporters, and exploration of its therapeutic potential in disease states.
Synthesemethoden
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to obtain this compound. The overall reaction scheme is as follows:
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Die strukturellen Merkmale der Verbindung deuten auf eine potenzielle Antikrebsaktivität hin. Insbesondere der N-Sulfonylsubstituent erhöht seine Wasserlöslichkeit, was für die Wirkstoffabgabe entscheidend ist. Forscher haben hydrophile cis-2,4,5-Tris(alkoxyphenyl)imidazoline synthetisiert und ihre Auswirkungen auf Protein-Protein-Wechselwirkungen untersucht. Diese Derivate hemmen die MDM2/MDMX-p53-Wechselwirkung, stabilisieren p53 und induzieren die p21-Expression in Krebszelllinien .
Anti-HIV-Aktivität
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzolderivate wurden auf ihre Anti-HIV-Aktivität hin untersucht. Obwohl nicht direkt mit der betreffenden Verbindung verwandt, unterstreicht dies das Potenzial ähnlicher Strukturen in der antiviralen Forschung .
β-Lactam-Synthese
Die Vielseitigkeit der Verbindung erstreckt sich auf die β-Lactam-Synthese. So wurde beispielsweise 2-[2-(3,4-Dimethoxyphenyl)-4-oxo-1-(toluol-4-sulfonyl)-azetidin-3-yl]-4-nitroisoindol-1,3-dion, ein Derivat, durch eine Reaktion unter Einbeziehung von β-Lactam und Toluolsulfonylchlorid erhalten .
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVLDXJBUJZSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

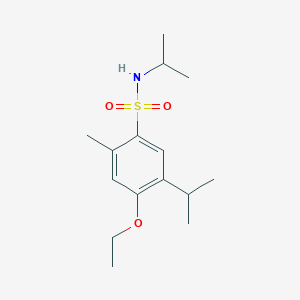
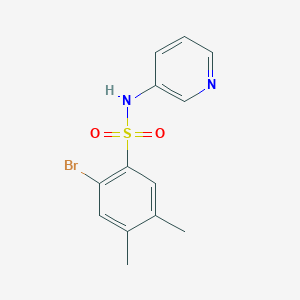
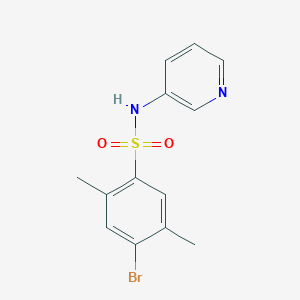
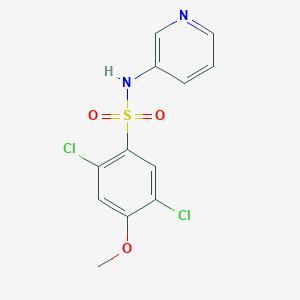
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)

![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)


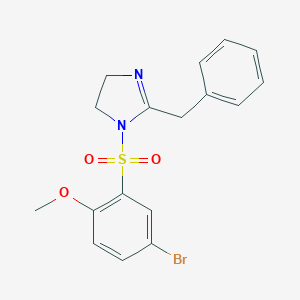
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B345225.png)